molecular formula C6H6BrClN2O B13928387 5-Bromo-2-chloro-4-methoxy-6-methylpyrimidine

5-Bromo-2-chloro-4-methoxy-6-methylpyrimidine

Cat. No.: B13928387
M. Wt: 237.48 g/mol
InChI Key: HXJJDKQVLLIQNZ-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-methoxy-6-methylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocycles that play a crucial role in various biological processes. This compound is characterized by the presence of bromine, chlorine, methoxy, and methyl substituents on the pyrimidine ring, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-4-methoxy-6-methylpyrimidine typically involves the halogenation of a pyrimidine precursor. One common method is the bromination of 2-chloro-4-methoxy-6-methylpyrimidine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes halogenation, methylation, and methoxylation steps, followed by purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-4-methoxy-6-methylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

Major Products Formed

    Substitution Products: Amino, thio, or alkoxy derivatives of the pyrimidine ring.

    Coupling Products: Biaryl or diaryl derivatives formed through carbon-carbon bond formation.

Scientific Research Applications

5-Bromo-2-chloro-4-methoxy-6-methylpyrimidine is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: In the development of bioactive compounds and enzyme inhibitors.

    Medicine: As an intermediate in the synthesis of pharmaceutical agents, particularly those targeting cancer and infectious diseases.

    Industry: In the production of agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-methoxy-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The presence of halogen atoms enhances its binding affinity and selectivity towards specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloro-4-methoxypyrimidine
  • 5-Bromo-2-chloro-4-methylpyrimidine
  • 5-Bromo-2-chloro-6-methylpyrimidine

Uniqueness

5-Bromo-2-chloro-4-methoxy-6-methylpyrimidine is unique due to the combination of bromine, chlorine, methoxy, and methyl groups on the pyrimidine ring. This unique substitution pattern imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C6H6BrClN2O

Molecular Weight

237.48 g/mol

IUPAC Name

5-bromo-2-chloro-4-methoxy-6-methylpyrimidine

InChI

InChI=1S/C6H6BrClN2O/c1-3-4(7)5(11-2)10-6(8)9-3/h1-2H3

InChI Key

HXJJDKQVLLIQNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)Cl)OC)Br

Origin of Product

United States

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